

chemical properties and structure of N-Acetylthiosemicarbazide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetylhydrazinecarbothioamide

Cat. No.: B167259

[Get Quote](#)

N-Acetylthiosemicarbazide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylthiosemicarbazide, a derivative of thiosemicarbazide, is a molecule of significant interest in medicinal chemistry and drug development. Thiosemicarbazides and their derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.^{[1][2]} This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of N-Acetylthiosemicarbazide, tailored for researchers and professionals in the field of drug discovery and development.

Chemical Structure and Identifiers

N-Acetylthiosemicarbazide is characterized by an acetyl group attached to a thiosemicarbazide core. This structure imparts specific chemical and physical properties that are crucial for its biological activity and potential therapeutic applications.

IUPAC Name: acetamidothiourea^[3]

SMILES Notation: CC(=O)NNC(=S)N^[3]

Molecular Formula: C₃H₇N₃OS[3]

Molecular Weight: 133.18 g/mol [3]

Physicochemical Properties

The physicochemical properties of N-Acetylthiosemicarbazide are essential for understanding its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. A summary of its key quantitative data is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₃ H ₇ N ₃ OS	[3]
Molecular Weight	133.18 g/mol	[3]
Melting Point	165-170 °C	ChemicalBook
Solubility	Sparingly soluble in DMSO and Methanol. Partly soluble in water.	ChemicalBook
pKa (Predicted)	10.30 ± 0.70	ChemicalBook
Appearance	Off-white to light yellow solid	ChemicalBook
Hydrogen Bond Donor Count	3	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	1	[3]

Spectroscopic Characteristics

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of N-Acetylthiosemicarbazide.

- ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show signals corresponding to the acetyl methyl protons, as well as exchangeable protons of the amine and amide

groups.

- IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for N-H stretching vibrations (around $3100\text{-}3400\text{ cm}^{-1}$), a C=O stretching vibration (around 1650 cm^{-1}), and a C=S stretching vibration.
- Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A common fragmentation pattern for N-acyl compounds involves the cleavage of the N-N bond.

Crystal Structure

The three-dimensional arrangement of N-Acetylthiosemicarbazide in the solid state is determined by X-ray crystallography. The crystal structure of thiosemicarbazide derivatives often reveals extensive intermolecular hydrogen bonding networks, which can influence their physical properties and biological interactions. For instance, derivatives of thiosemicarbazide are known to form dimers and other supramolecular structures through N–H…S and N–H…O hydrogen bonds.

Experimental Protocols

Synthesis of N-Acetylthiosemicarbazide

A general and established method for the synthesis of N-Acetylthiosemicarbazide involves the reaction of thiosemicarbazide with acetyl chloride.

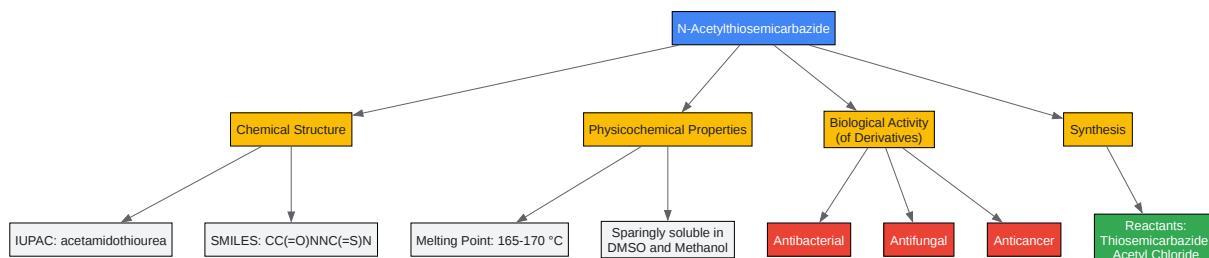
Materials:

- Thiosemicarbazide
- Acetyl chloride
- Anhydrous tetrahydrofuran (THF)
- Water
- Ethyl acetate

- Saturated saline solution
- Anhydrous sodium sulfate

Procedure:

- Dissolve thiosemicarbazide (0.10 mol) in anhydrous tetrahydrofuran (100 mL) in a reaction vessel at 0 °C.
- Slowly add acetyl chloride (0.11 mol) dropwise to the solution while maintaining the temperature at 0 °C.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 3 hours.
- Monitor the reaction progress using an appropriate technique (e.g., TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction by adding water (100 mL).
- Extract the product with ethyl acetate (3 x 100 mL).
- Combine the organic phases and wash with saturated saline solution.
- Dry the organic layer over anhydrous sodium sulfate.
- Concentrate the solution under reduced pressure to remove the solvent.
- The crude product can be purified by column chromatography.


Visualizations

The following diagrams illustrate the synthesis workflow of N-Acetylthiosemicarbazide and the logical relationship of its key features.

[Click to download full resolution via product page](#)

Caption: Synthesis Workflow for N-Acetylthiosemicarbazide.

[Click to download full resolution via product page](#)

Caption: Key Features of N-Acetylthiosemicarbazide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(Acetyl)thiosemicarbazide | C3H7N3OS | CID 2723592 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [chemical properties and structure of N-Acetylthiosemicarbazide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b167259#chemical-properties-and-structure-of-n-acetylthiosemicarbazide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com